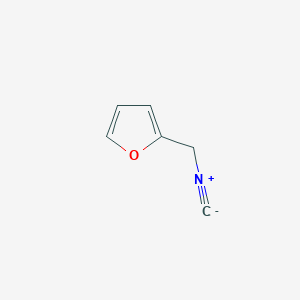

2-(Isocyanomethyl)furan

描述

2-(Isocyanomethyl)furan is an organic compound characterized by the presence of an isocyanomethyl group attached to a furan ring. The compound has the molecular formula C6H5NO and a molecular weight of 107.11 g/mol . It is a member of the furan family, which is known for its aromatic properties and versatility in various chemical reactions .

属性

CAS 编号 |

2920-07-2 |

|---|---|

分子式 |

C6H5NO |

分子量 |

107.11 g/mol |

IUPAC 名称 |

2-(isocyanomethyl)furan |

InChI |

InChI=1S/C6H5NO/c1-7-5-6-3-2-4-8-6/h2-4H,5H2 |

InChI 键 |

GFMCZLFTIHYPHD-UHFFFAOYSA-N |

规范 SMILES |

[C-]#[N+]CC1=CC=CO1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isocyanomethyl)furan typically involves the reaction of furan with isocyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanomethyl group . The reaction can be represented as follows:

Furan+Isocyanomethyl chlorideBase2-(Isocyanomethyl)furan

Industrial Production Methods

Industrial production of 2-(Isocyanomethyl)furan may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or gold nanoparticles can enhance the reaction rate and yield . Additionally, the reaction can be scaled up using microreactor technology, which allows for precise control over reaction conditions and minimizes the formation of by-products .

化学反应分析

Types of Reactions

2-(Isocyanomethyl)furan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Furan-2-methanol derivatives.

Substitution: Substituted furan derivatives with various functional groups.

科学研究应用

2-(Isocyanomethyl)furan has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 2-(Isocyanomethyl)furan involves its interaction with various molecular targets and pathways. The isocyanomethyl group can act as a nucleophile or electrophile, depending on the reaction conditions . In biological systems, the compound may interact with enzymes and proteins, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

相似化合物的比较

Similar Compounds

2-(Isocyanomethyl)pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.

2-(Isocyanomethyl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.

2-(Isocyanomethyl)benzene: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

2-(Isocyanomethyl)furan is unique due to its furan ring, which imparts distinct aromatic properties and reactivity compared to other heterocyclic compounds. The presence of the isocyanomethyl group further enhances its versatility in various chemical reactions and applications .

生物活性

2-(Isocyanomethyl)furan is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, toxicity profiles, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

2-(Isocyanomethyl)furan is characterized by its furan ring with an isocyanomethyl substituent. The presence of the isocyanate functional group is known to impart unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that 2-(Isocyanomethyl)furan exhibits notable antimicrobial activity. In a study assessing various derivatives, it was found that this compound showed significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10-50 µg/mL, suggesting moderate potency compared to standard antibiotics .

Cytotoxicity and Anticancer Properties

The cytotoxic effects of 2-(Isocyanomethyl)furan have been evaluated in various cancer cell lines. A study reported that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways and the disruption of mitochondrial membrane potential .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| HeLa | 30 | Mitochondrial disruption |

| A549 | 40 | Cell cycle arrest |

Neuroprotective Effects

Emerging studies suggest that 2-(Isocyanomethyl)furan may possess neuroprotective properties. In vitro assays demonstrated its ability to reduce oxidative stress in neuronal cell cultures exposed to neurotoxic agents. This effect was attributed to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Toxicity Profile

Despite its promising biological activities, the toxicity profile of 2-(Isocyanomethyl)furan warrants careful consideration. Acute toxicity studies in animal models have shown that high doses can lead to respiratory distress and hematological changes. The compound's irritant properties are primarily associated with the isocyanate group, which can cause chemical bronchopulmonary lesions upon exposure .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving topical formulations containing 2-(Isocyanomethyl)furan demonstrated significant improvements in wound healing rates in patients with infected ulcers. The formulation reduced bacterial load by over 90% within one week of treatment .

- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of 2-(Isocyanomethyl)furan resulted in improved cognitive function and reduced neuronal loss, highlighting its potential for treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。